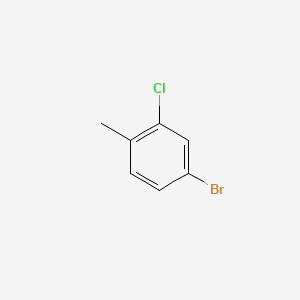

4-Bromo-2-chlorotoluene

Description

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds, a class of organic molecules characterized by the presence of one or more halogen atoms bonded to an aromatic ring, are a cornerstone of modern chemical research. iloencyclopaedia.orgyoutube.com These compounds are widely utilized in numerous industrial and agricultural applications, including as solvents, pesticides, and intermediates in the manufacturing of dyes and pharmaceuticals. iloencyclopaedia.orgscirp.orgnih.gov The carbon-halogen bond imparts specific chemical properties to these molecules, influencing their reactivity and physical characteristics. ncert.nic.in

The stability of many halogenated aromatic hydrocarbons can also present environmental challenges, as they can persist and accumulate in the environment. scirp.orgnih.gov This has spurred significant research into their biodegradation and the development of environmentally friendly methods for their removal. scirp.orgnih.gov The study of compounds like 4-bromo-2-chlorotoluene contributes to a deeper understanding of the behavior and potential applications of this broad and important class of chemicals.

Significance in Advanced Organic Synthesis and Materials Science Research

In the specialized fields of advanced organic synthesis and materials science, this compound serves as a crucial intermediate. smolecule.com Its two different halogen substituents, bromine and chlorine, can be selectively manipulated in chemical reactions, allowing for the construction of complex molecular architectures. This differential reactivity is a key feature that makes it a valuable tool for organic chemists.

The presence of the halogen atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a fundamental process in organic synthesis. This allows for the introduction of various functional groups, leading to the creation of a diverse array of derivative compounds. The methyl group on the toluene (B28343) ring can also be a site for chemical modification, for instance, through oxidation to form a carboxylic acid or an aldehyde.

In materials science, halogenated aromatic compounds are investigated for their potential to create novel materials with specific properties. smolecule.com For example, their incorporation into polymers can enhance flame retardancy or modify electrical conductivity. smolecule.com While direct research applications of this compound in materials science are still emerging, its role as a precursor to more complex molecules with potential in this area is significant. smolecule.com

Furthermore, research has indicated that this compound exhibits biological activity, specifically as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. smolecule.com This finding opens avenues for its potential use in pharmacological and toxicological studies. smolecule.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| Boiling Point | 212 °C |

| Density | 1.54 g/mL at 25 °C |

| Refractive Index | 1.574 |

| CAS Number | 89794-02-5 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFMTDJMLRECMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370792 | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-02-5 | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chlorotoluene

Established Synthetic Pathways and Mechanistic Considerations

Electrophilic Halogenation Protocols

Direct halogenation of a substituted toluene (B28343) represents a straightforward approach to synthesizing 4-bromo-2-chlorotoluene. One such method involves the direct bromination of 2-chlorotoluene (B165313). This reaction is an electrophilic aromatic substitution where bromine is introduced. The chlorine atom already present on the aromatic ring directs incoming electrophiles to the ortho and para positions, while the methyl group favors para substitution. This can sometimes lead to the formation of ortho-brominated byproducts. The reaction is typically performed in a halogenated solvent like chlorobenzene (B131634) or carbon tetrachloride, utilizing a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).

Multi-step Synthesis via Nitro- and Amino-Intermediates

Multi-step synthetic routes, often involving nitro and amino intermediates, provide greater control over the final product's regiochemistry. These methods are widely employed to achieve high purity this compound.

A common and effective multi-step synthesis starts with 4-bromotoluene (B49008). smolecule.com The first step is the nitration of 4-bromotoluene to produce 4-bromo-2-nitrotoluene (B1266186). mdpi.comlibretexts.org This reaction, however, can result in a mixture of isomers. mdpi.com The subsequent step involves the reduction of the nitro group to an amine, yielding 5-bromo-2-methylaniline (B1273131). semanticscholar.org This reduction can be achieved using various methods, including catalytic hydrogenation. The final step is a Sandmeyer reaction, where the amino group of 5-bromo-2-methylaniline is diazotized and then replaced with a chlorine atom to furnish this compound. semanticscholar.org

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 4-Bromotoluene | 4-Bromo-2-nitrotoluene | 5-Bromo-2-methylaniline | This compound |

An alternative pathway begins with 4-nitrotoluene (B166481). mdpi.comresearchgate.net This precursor can be halogenated to introduce the bromine and chlorine atoms. The synthesis of this compound from 4-nitrotoluene has been documented as a viable, albeit potentially complex, route. mdpi.comresearchgate.net

This pathway is a key part of the multi-step synthesis originating from 4-bromotoluene and is also a critical sequence in its own right. The reduction of 4-bromo-2-nitrotoluene to 5-bromo-2-methylaniline is a crucial transformation. semanticscholar.org This reduction can be carried out using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

| Reaction Step | Reagents | Temperature |

| Reduction | Tin(II) chloride, Hydrochloric acid or Catalytic hydrogenation | - |

| Diazotization | Sodium nitrite, Hydrobromic acid | 0-5 °C |

| Chlorination (Sandmeyer) | Cuprous chloride | - |

Regioselectivity and Isomer Control in Halogenation Reactions

Controlling the position of halogen substitution (regioselectivity) is a central challenge in the synthesis of di- and tri-substituted aromatic compounds like this compound. The directing effects of the substituents already present on the toluene ring are the primary determinants of where subsequent substitutions will occur.

In the electrophilic chlorination of 4-bromotoluene, the methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating group but is also an ortho, para-director. The interplay between these two groups determines the final isomer distribution. For instance, the chlorination of 4-bromotoluene has been reported to yield 86% of the desired 2-chloro isomer and 14% of the 3-chloro isomer. reddit.com

Similarly, in the bromination of 2-chlorotoluene, the methyl group directs para, and the chlorine atom directs ortho and para. The competition between these directing effects can lead to the formation of isomeric byproducts. The steric hindrance from the already present substituents can also influence the regioselectivity, often favoring substitution at the less hindered position. msu.edu For example, in the nitration of toluene, the product distribution is approximately 58.5% ortho, 37% para, and only 4.5% meta. msu.edu The use of specific catalysts and reaction conditions can help to steer the reaction towards the desired isomer. researchgate.net For instance, certain zeolite catalysts have been shown to favor para-bromination of chlorobenzene with high selectivity. researchgate.net

Novel and Sustainable Synthetic Approaches

In recent years, a significant shift towards novel and sustainable synthetic chemistry has influenced the production of halogenated aromatic compounds. These approaches prioritize not only high yield and purity but also environmental compatibility and process safety. For this compound, this involves the adoption of cutting-edge technologies and adherence to the principles of green chemistry.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, offering substantial advantages over traditional batch processing. azolifesciences.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and the potential for streamlined automation and scale-up. azolifesciences.commit.edu

The utility of this compound as a building block in multi-step syntheses has made it a candidate for integration into continuous flow processes. A notable application is in the synthesis of Imatinib, a pharmaceutical agent. azolifesciences.commdpi.com Researchers have developed a one-flow synthesis of Imatinib that utilizes this compound as a key starting material. mdpi.com In this process, a selective amidation of this compound is a critical step. azolifesciences.com

Favorable results were achieved using this compound in a palladium-catalyzed amidation reaction under flow conditions. mit.edu The use of specific catalysts and the optimization of solvent systems have been crucial for achieving high efficiency and chemoselectivity, avoiding the need for intermediate purification steps or solvent switches. mit.edumdpi.com

Detailed research findings have identified optimal conditions for these flow processes. For instance, a study highlighted the use of Buchwald's precatalyst BrettPhos Pd G4 as being highly effective due to its solubility in organic solvents, which is beneficial for flow applications. mit.edu The reaction was optimized using a biphasic mixture of aqueous potassium phosphate (B84403) (K₃PO₄) and 1,4-dioxane, which facilitates the dissolution of inorganic salts in the flow system. mit.edu This approach led to complete chemoselectivity and high yields of the desired amide intermediate. mit.edu

Table 1: Parameters in Continuous Flow Amidation of this compound

| Parameter | Details | Research Finding |

| Starting Material | This compound | A key building block for the synthesis of Imatinib. mdpi.com |

| Catalyst | BrettPhos Pd G4 | Chosen for its high solubility in organic solvents, beneficial for flow processes. mit.edu |

| Solvent System | Biphasic K₃PO₄(aq)/1,4-dioxane | Optimal for the reaction, ensuring solubility of inorganic salts and preventing clogging. mit.edu |

| Temperature | 120°C | Utilized for the selective amidation step in a developed flow synthesis. azolifesciences.com |

| Process Advantage | No in-line purifications or solvent exchanges | Judicious manipulation of flow setups and solvent mixtures eliminated these steps. mit.edu |

| Yield | 80% (batch optimization), 67% (two-step flow) | High yields were obtained for the amidation product under optimized conditions. mit.edu |

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry. This philosophy encourages the development of processes that reduce or eliminate the use and generation of hazardous substances. globenewswire.com Key areas of focus include the use of renewable feedstocks, improving energy efficiency, and minimizing waste. globenewswire.comchemcopilot.com

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a promising green alternative to conventional synthesis methods. acs.org Enzymes operate under mild conditions, often in aqueous environments, and exhibit remarkable chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste. acs.orgnih.gov

For the synthesis of halogenated compounds, halogenase enzymes are of particular interest. acs.org Flavin-dependent halogenases (FDHs), for example, can catalyze the selective halogenation of aromatic substrates. chemrxiv.org These enzymes utilize a flavin cofactor, supplied by a corresponding flavin reductase, to activate halide ions (Cl⁻, Br⁻) and perform electrophilic aromatic substitution. chemrxiv.org The selectivity is controlled by the enzyme's active site, which binds the substrate in a specific orientation, potentially overriding the substrate's intrinsic electronic preferences. chemrxiv.org

While direct biocatalytic synthesis of this compound has not been extensively reported, the principles are applicable. The challenge lies in identifying or engineering an enzyme that can perform a dual, regioselective halogenation or a selective halogenation on an already halogenated toluene. Research has shown that enzymes like toluene dioxygenase can be used to create chiral building blocks from toluene derivatives, demonstrating the potential of biocatalysis in modifying this class of compounds. nih.gov The development of engineered enzymes with tailored substrate specificity and selectivity remains a key goal for applying biocatalysis to the synthesis of specific multi-halogenated aromatics. chemrxiv.org

Energy efficiency is a cornerstone of green chemistry, aiming to minimize the energy footprint of chemical processes by conducting reactions at ambient temperature and pressure whenever possible. chemcopilot.com Reducing energy consumption not only lowers production costs but also decreases the environmental impact associated with energy generation. chemicalprocessing.comchandra-asri.com

Waste reduction strategies are equally critical and can be implemented at various stages of synthesis. uthsc.edu A primary source of waste in the synthesis of halogenated toluenes is the formation of unwanted isomers. For example, the conventional chlorination of 4-bromotoluene can yield a mixture of this compound and the undesired 4-bromo-3-chlorotoluene (B1266831) isomer, necessitating energy-intensive separation steps. mdpi.com

Advanced synthetic methods offer solutions to these challenges:

Catalyst Selection: Utilizing highly selective catalysts can direct the reaction towards the desired product, minimizing byproduct formation. This is a key advantage of the palladium-catalyzed flow synthesis mentioned previously. mit.edu

Process Intensification: Continuous flow reactors often lead to higher energy efficiency compared to batch reactors due to superior heat transfer, reducing the energy required to maintain optimal reaction temperatures. azolifesciences.com

Alternative Reagents: Replacing hazardous reagents with safer alternatives is a core green chemistry principle. For instance, using N-chlorosuccinimide (NCS) or other N-chloro compounds as chlorinating agents can be more controlled and less hazardous than using elemental chlorine. mdpi.com Similarly, greener bromination methods using high-activity bromine chloride generated in situ from hydrobromic acid and sodium hypochlorite (B82951) have been developed to improve selectivity and atom economy. google.comgoogle.com

Solvent Choice and Recycling: Minimizing solvent use or replacing toxic solvents like carbon tetrachloride with less hazardous options is crucial. uthsc.edu Furthermore, processes that allow for the recycling of solvents and unreacted starting materials, as is possible in some continuous flow setups, significantly reduce waste. google.com

By integrating these strategies, the synthesis of this compound can be made more sustainable, aligning with modern standards of chemical manufacturing. globenewswire.com

Mechanistic Investigations of 4 Bromo 2 Chlorotoluene Reactivity

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a key reaction class for aryl halides. In the case of 4-bromo-2-chlorotoluene, the presence of two electron-withdrawing halogen substituents facilitates nucleophilic attack on the aromatic ring.

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic aromatic substitution reactions involving compounds like this compound are governed by a two-step mechanism. The first and typically rate-determining step is the addition of a nucleophile to the aromatic ring, which results in the formation of a negatively charged intermediate known as a Meisenheimer complex. msu.edumasterorganicchemistry.com The aromaticity of the ring is temporarily lost in this step. iscnagpur.ac.in The second, faster step involves the departure of the leaving group (either bromide or chloride), which restores the aromaticity of the ring. iscnagpur.ac.in

The rate of these reactions is influenced by several factors. A higher concentration of the nucleophile can increase the reaction rate. The stability of the Meisenheimer complex is also crucial; the more stable this intermediate, the lower the activation energy for the reaction and the faster the rate. The electron-withdrawing nature of the halogen atoms in this compound helps to stabilize this negatively charged intermediate. msu.edu

Influence of Substituent Effects on Nucleophilic Aromatic Substitution

The electronic effects of the bromine and chlorine atoms significantly influence the reactivity of this compound in nucleophilic aromatic substitution. Both halogens are electron-withdrawing through their inductive effects, making the aromatic ring more electrophilic and thus more susceptible to attack by nucleophiles.

The positions of the substituents are critical. Electron-withdrawing groups located ortho and para to the leaving group have a more pronounced rate-enhancing effect because they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. msu.edu In this compound, the chlorine atom is ortho to the potential leaving group (bromine at position 4), and the bromine is para to the potential leaving group (chlorine at position 2). This arrangement enhances the ring's reactivity towards nucleophiles.

The relative reactivity of the C-Br versus the C-Cl bond is another important consideration. Generally, in nucleophilic aromatic substitution, the C-F bond is the most reactive, followed by C-Cl, C-Br, and C-I. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile, and more electronegative halogens polarize the carbon atom more effectively, making it more electrophilic. masterorganicchemistry.com Therefore, nucleophilic substitution is more likely to occur at the chlorine-bearing carbon.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate in this context.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Kumada)

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. uwindsor.ca this compound can participate in several such reactions, including:

Suzuki Reaction: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. masterorganicchemistry.com It is a versatile method for creating biaryl structures. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. chemcompute.org

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. masterorganicchemistry.com The mechanism also begins with oxidative addition, followed by insertion of the olefin into the palladium-carbon bond, and then β-hydride elimination to form the new C-C bond in the product. diva-portal.org

Kumada Coupling: This reaction involves the coupling of an aryl halide with a Grignard reagent (organomagnesium compound), catalyzed by a palladium or nickel catalyst. dokumen.pub

The reactivity of the two halogen atoms in this compound differs in these reactions. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to palladium, which is often the rate-determining step. uwindsor.ca This difference in reactivity allows for selective transformations.

Role of this compound as a Versatile Aryl Halide Coupling Partner

The presence of two different halogens makes this compound a versatile building block in organic synthesis. smolecule.com The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective cross-coupling reactions. For instance, a Suzuki or Heck reaction can be performed selectively at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions or with a catalyst system that can activate aryl chlorides. uwindsor.cachimia.ch This stepwise functionalization enables the synthesis of complex, unsymmetrically substituted aromatic compounds.

Regioselective Coupling Strategies for Dihalogenated Aromatics

Achieving regioselectivity is a key challenge and opportunity when working with dihalogenated substrates like this compound. The primary strategy for controlling which halogen reacts relies on the inherent difference in reactivity of the carbon-halogen bonds in the key oxidative addition step of the catalytic cycle.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl. masterorganicchemistry.com This selectivity is based on the bond dissociation energies of the carbon-halogen bonds. Consequently, it is possible to selectively couple a nucleophile at the C-Br position of this compound while leaving the C-Cl position unreacted. This can be achieved by careful control of reaction conditions, such as temperature, reaction time, and the choice of catalyst and ligands.

For example, a Suzuki coupling can be performed under relatively mild conditions to target the C-Br bond. The resulting chloro-substituted biaryl can then be subjected to a second coupling reaction, often requiring a more active catalyst system (e.g., one with bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures to activate the less reactive C-Cl bond. uwindsor.ca This approach allows for the controlled, stepwise introduction of two different substituents onto the aromatic ring.

Below is a table summarizing the general conditions for regioselective Suzuki coupling reactions with this compound.

| Coupling Position | Halogen | Catalyst System | Base | Temperature | Outcome |

| C4 | Bromine | Pd(PPh₃)₄ or Pd(OAc)₂ with a standard phosphine ligand | K₂CO₃, NaOH | Room Temperature to moderate heating | Selective coupling at the C-Br position |

| C2 | Chlorine | Pd(dba)₂ with bulky, electron-rich ligands (e.g., tBu₃P) | Stronger bases (e.g., Cs₂CO₃, K₃PO₄) | Higher temperatures (e.g., >100°C) | Coupling at the C-Cl position after initial C-Br coupling |

Catalytic System Design and Optimization for Enhanced Reactivity

The reactivity of this compound can be significantly enhanced through the strategic design and optimization of catalytic systems. These systems are crucial for facilitating various transformations, including cross-coupling and oxidation reactions.

Palladium-based catalysts are particularly effective for cross-coupling reactions involving this compound. smolecule.com Innovations in catalyst design, such as the use of palladium nanoparticles (PdNPs), offer sustainable and efficient alternatives to traditional catalysts. mdpi.com These nanocatalysts exhibit a high surface-area-to-volume ratio, leading to superior catalytic activity and selectivity. mdpi.com For instance, in Suzuki-Miyaura coupling reactions, different solvents, bases, and catalyst loadings are screened to find the optimal conditions. mdpi.com A mixture of ethanol (B145695) and water has proven to be an effective solvent system, with potassium carbonate often used as the base. mdpi.comresearchgate.net The catalyst loading can be as low as 0.02 mol% of palladium. mdpi.com

The choice of ligands is also critical in optimizing the catalytic system. Sterically hindered chelating alkylphosphines have been shown to create highly efficient and selective catalysts for the amination of aryl halides. nih.gov For example, the use of a BINAP-ligated nickel(0) complex has been effective in the amination of aryl chlorides and bromides. acs.org

In oxidation reactions, where the methyl group of toluene (B28343) derivatives is converted to a carboxylic acid, the choice of catalyst and reaction conditions is key. researchgate.net For instance, copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been used as an effective catalyst for the oxidation of various aryl alkanes under solvent-free conditions. researchgate.net The optimization of such systems involves studying the effects of different solvents, bases, reaction times, and catalyst amounts to achieve high yields. mdpi.com

The electronic properties of the substituents on the aromatic ring play a significant role in modulating the reaction efficiency. mdpi.com Generally, substrates with electron-withdrawing groups tend to react faster in cross-coupling reactions. rsc.org However, the reactivity of chloroarenes is often lower than their bromo or iodo counterparts due to the poorer leaving group ability of chloride. mdpi.com

Microwave-assisted conditions can also be employed to enhance reactivity and shorten reaction times. The optimization process often involves a systematic screening of various parameters to suppress side reactions, such as dehalogenation, and to maximize the yield of the desired product.

Interactive Data Table: Optimization of Catalytic Systems for Aryl Halide Reactions

| Catalyst System | Reaction Type | Substrate(s) | Solvent | Base | Key Findings |

| Pd(OAc)2/CyPF-t-Bu | Amination | 4-chlorotoluene, octylamine | - | - | 95% yield with 0.01 mol% catalyst. nih.gov |

| (BINAP)Ni(η2-NC-Ph) | Amination | 4-chlorotoluene, 1-bromo-4-butylbenzene, octylamine | - | - | Selectivity influenced by benzonitrile (B105546) concentration. acs.org |

| PdNPs@EDTA-CS | Heck Reaction | Iodobenzene, methyl acrylate | DMF or ACN | - | Best yields with DMF or acetonitrile (B52724) at 80°C. mdpi.com |

| GO–TeN–Pd(0) | O-Arylation | 4-chlorotoluene, phenol (B47542) | DMSO | K2CO3 | 49% conversion. rsc.org |

| CuFe2O4 nanoparticles | Oxidation | ortho- and para-chlorotoluene | Solvent-free | - | 59% and 70% yields, respectively. researchgate.net |

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions of this compound, the existing halogen and methyl substituents on the benzene (B151609) ring exert a significant influence on the position of the incoming electrophile. This is known as the directing effect. savemyexams.com

The methyl group (-CH3) is an electron-donating group, which activates the aromatic ring and is an ortho, para-director. savemyexams.comlibretexts.org This means it directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the positions ortho to the methyl group are C2 and C6, and the para position is C4.

The halogen atoms, bromine and chlorine, are electron-withdrawing groups due to their high electronegativity, which deactivates the aromatic ring. libretexts.orgminia.edu.eg However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgminia.edu.eg The bromine atom at C4 directs incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (para). The chlorine atom at C2 directs incoming electrophiles to the C1 and C3 positions (ortho) and the C5 position (para).

When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edulibretexts.org In this compound, the directing effects are somewhat complex:

The methyl group directs to positions 2, 4, and 6.

The bromine at position 4 directs to positions 3 and 5.

The chlorine at position 2 directs to positions 1, 3, and 5.

The positions favored by multiple groups are the most likely sites of substitution. In this case, positions 3 and 5 are directed by both the bromine and chlorine atoms. The methyl group's activating effect is generally stronger than the deactivating effect of the halogens. However, the directing effects of the halogens are still significant. Often, the most powerful activating group will have the dominant influence. libretexts.org

For example, in the chlorination of 4-bromotoluene (B49008), the substitution occurs primarily at the 2-position (ortho to the methyl group), indicating the strong directing effect of the methyl group. reddit.com

Interactive Data Table: Directing Effects of Substituents on a Benzene Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH3 | Electron-donating (+I) | Activating | ortho, para savemyexams.com |

| -Cl | Electron-withdrawing (-I), Electron-donating (+M) | Deactivating | ortho, para libretexts.org |

| -Br | Electron-withdrawing (-I), Electron-donating (+M) | Deactivating | ortho, para libretexts.org |

The reactivity of an aromatic ring towards electrophilic substitution is determined by the nature of the substituents attached to it. libretexts.org Substituents that donate electron density to the ring increase its nucleophilicity, making it more reactive towards electrophiles. These are known as activating groups. masterorganicchemistry.com Conversely, substituents that withdraw electron density from the ring decrease its nucleophilicity and are termed deactivating groups. masterorganicchemistry.com

In this compound, there are three substituents to consider: a methyl group, a chlorine atom, and a bromine atom.

The methyl group (-CH3) is an activating group. savemyexams.com It donates electron density to the benzene ring primarily through an inductive effect (+I), making the ring more electron-rich and thus more reactive than benzene itself. minia.edu.eg

Halogens, such as chlorine and bromine, are generally considered deactivating groups. minia.edu.eg This is due to their strong electron-withdrawing inductive effect (-I) because of their high electronegativity. libretexts.org This effect outweighs their electron-donating resonance effect (+M), where a lone pair of electrons from the halogen can be delocalized into the ring. libretexts.org Therefore, the presence of chlorine and bromine atoms on the benzene ring makes it less reactive towards electrophilic substitution compared to benzene.

Studies on similar compounds confirm these principles. For example, the nitration of toluene is significantly faster than the nitration of benzene, while the nitration of chlorobenzene (B131634) is slower. masterorganicchemistry.commsu.edu The relative rates of reaction can be quantified through competition experiments. msu.edu

Interactive Data Table: Relative Reactivity of Substituted Benzenes in Electrophilic Substitution

| Compound | Substituent(s) | Overall Effect on Reactivity |

| Toluene | -CH3 | Activating savemyexams.com |

| Chlorobenzene | -Cl | Deactivating libretexts.org |

| Bromobenzene | -Br | Deactivating libretexts.org |

| This compound | -CH3, -Cl, -Br | Deactivated (compared to toluene) |

Derivatization Strategies and Functionalization of 4 Bromo 2 Chlorotoluene

Functional Group Interconversions and Their Synthetic Utility

Functional group interconversion refers to the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.ukscribd.com In 4-bromo-2-chlorotoluene, the methyl group and the halogen atoms are primary sites for these transformations, each offering unique pathways to valuable derivatives.

The methyl group can be oxidized to form a variety of compounds. For instance, oxidation can convert the methyl group into a carboxyl group, yielding 4-bromo-2-chlorobenzoic acid. mdpi.com This carboxylic acid is a key intermediate; for example, it has been used in the synthesis of precursors for historical dyes like Tyrian purple. mdpi.com The methyl group can also be oxidized to an aldehyde, forming 4-bromo-2-chlorobenzaldehyde, another important synthetic intermediate.

The bromine and chlorine atoms on the aromatic ring are susceptible to substitution reactions, particularly through metal-catalyzed cross-coupling. smolecule.com The difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling selective coupling at the bromine position. arabjchem.orgresearchgate.net This differential reactivity is fundamental in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are significant structural motifs in many pharmacologically active molecules. arabjchem.orgrsc.org Furthermore, the bromine atom can be replaced by a cyano group in a process known as cyanation, often catalyzed by nickel or palladium complexes, to produce 4-cyano-2-chlorotoluene. googleapis.comresearchgate.net

These interconversions are synthetically useful as they provide access to a wide array of functionalized molecules from a single starting material. The resulting aldehydes, carboxylic acids, and biphenyls serve as intermediates for constructing more complex molecular architectures. mdpi.comarabjchem.org

| Reaction Type | Reagents and Conditions | Product | Synthetic Utility |

| Oxidation of Methyl Group | Oxidizing agents (e.g., KMnO₄, CrO₃) | 4-Bromo-2-chlorobenzoic acid | Intermediate for fine chemicals and complex organic synthesis. mdpi.com |

| Oxidation of Methyl Group | Mild oxidizing agents | 4-Bromo-2-chlorobenzaldehyde | Precursor for various heterocyclic and pharmaceutical compounds. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biphenyl (B1667301) derivatives | Core structures in pharmaceuticals and liquid crystals. arabjchem.orgrsc.org |

| Cyanation | K₄[Fe(CN)₆] or other cyanide sources, Pd or Ni catalyst | 2-Chloro-4-cyanotoluene | Intermediate for synthesizing nitriles, amines, and carboxylic acids. researchgate.net |

Advanced Derivatization for Enhanced Research Applications

Beyond simple functional group changes, this compound is a substrate for advanced derivatization reactions that create molecules with specific functions for research. These derivatives are often designed to interact with biological systems or to possess unique material properties.

A significant area of application is in the synthesis of pharmaceutical intermediates. For example, derivatives of this compound have been investigated as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. smolecule.com The synthesis of complex biphenyl derivatives through Suzuki coupling is a key strategy. smolecule.com These biphenyl structures are scaffolds for a wide range of pharmacologically active compounds, including antimicrobial and anticancer agents. arabjchem.orgnih.gov For instance, 4-bromo-2-chlorophenol (B165030), a related compound, can be coupled with 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid to form complex esters with potential biological activities. nih.gov

In materials science, halogenated compounds like this compound can serve as precursors for flame-retardant polymers. The presence of bromine and chlorine atoms can impart desirable properties to the resulting materials.

The development of advanced derivatization protocols allows researchers to create novel molecules for specific applications. This often involves multi-step syntheses where this compound is the starting point for building complex molecular frameworks. nih.gov

| Derivative Class | Synthetic Method | Research Application |

| Biphenyl Derivatives | Suzuki-Miyaura Cross-Coupling | Scaffolds for pharmacologically active compounds (e.g., anticancer, antimicrobial). arabjchem.orgnih.gov |

| Enzyme Inhibitors | Multi-step organic synthesis | Probes for studying drug metabolism pathways (e.g., Cytochrome P450 inhibition). smolecule.com |

| Halogenated Polymers | Polymerization reactions | Monomers for materials with specific properties like flame retardancy. |

| Complex Esters | Esterification with functionalized carboxylic acids | Synthesis of molecules with potential biological activity. nih.gov |

Regioselective Functionalization of the Aromatic Core

Regioselective functionalization involves introducing new substituents at specific positions on the aromatic ring. The existing substituents on this compound (ortho-directing methyl and chloro groups, and a para-directing bromo group) guide the position of incoming electrophiles.

Electrophilic aromatic substitution reactions, such as further halogenation or nitration, can be directed to specific vacant positions on the ring. For example, the chlorination of 4-bromotoluene (B49008), a closely related precursor, yields a mixture where this compound is the major product, demonstrating the directing effects of the substituents. mdpi.com Similarly, bromination of 2-chlorotoluene (B165313) can be controlled to achieve specific isomers. ajgreenchem.com

Metal-halogen exchange, typically using organolithium reagents like butyllithium, offers another powerful method for regioselective functionalization. This reaction preferentially occurs at the more reactive bromine atom, creating an aryllithium intermediate. researchgate.net This intermediate can then react with various electrophiles. For example, quenching the lithiated species with dimethylformamide (DMF) introduces a formyl group, a reaction known as formylation. researchgate.net This strategy allows for the precise installation of functional groups at the position originally occupied by the bromine atom. Such regioselective control is critical for the unambiguous synthesis of complex substituted aromatic compounds. researchgate.net

Chemo-enzymatic methods are also emerging as a strategy for regioselective functionalization. These processes combine the high selectivity of enzymes with the broad scope of chemical catalysis, often in environmentally friendly solvents like water. nih.gov Enzymatic halogenation can introduce halogen atoms with high regioselectivity, which can then be used as handles for subsequent chemical modifications like cross-coupling reactions. nih.gov

| Reaction | Reagents/Conditions | Position of Functionalization | Product Example |

| Electrophilic Halogenation | Br₂ or Cl₂ with Lewis acid or other activators | Position directed by existing groups (e.g., ortho/para to methyl/chloro) | Dihalo- or trihalo-toluene derivatives. mdpi.comajgreenchem.com |

| Lithiation & Formylation | 1. n-Butyllithium, -78°C; 2. Dimethylformamide (DMF) | Position 4 (replaces Bromine) | 2-Chloro-4-formyltoluene. researchgate.net |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Position directed by existing groups | Nitro-4-bromo-2-chlorotoluene derivatives. mdpi.com |

| Chemo-enzymatic Halogenation | Halogenating enzymes (e.g., FDHs, VHPOs), Halide source | Highly specific positions depending on the enzyme | Regioselectively halogenated derivatives. nih.gov |

Applications of 4 Bromo 2 Chlorotoluene in Complex Molecule Synthesis

Pharmaceutical and Medicinal Chemistry Intermediates

In the pharmaceutical sector, 4-bromo-2-chlorotoluene is a key starting material and intermediate for the synthesis of a range of biologically active compounds. guidechem.comsnsinsider.com Its structure is incorporated into more complex molecular architectures to create substances with potential therapeutic properties. smolecule.com The compound's utility stems from its ability to participate in various chemical transformations, including nucleophilic aromatic substitution, oxidation of the methyl group, and cross-coupling reactions, which are fundamental in medicinal chemistry.

This compound is an important precursor in the synthesis of several Active Pharmaceutical Ingredients (APIs). Halogenated aromatic compounds are fundamental building blocks in pharmaceutical development, and the specific arrangement of substituents on this compound makes it suitable for constructing complex drug molecules. smolecule.com

A notable example is its use in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. mdpi.com A continuous-flow synthesis methodology has been developed for the selective amidation of this compound as a key step in producing Imatinib and its analogues. mdpi.comazolifesciences.com This process highlights the compound's role in modern, scalable drug manufacturing. azolifesciences.com

Table 1: Application in API Synthesis

| API | Therapeutic Class | Role of this compound |

|---|

The compound is instrumental in building molecular frameworks, or scaffolds, that form the core of various classes of therapeutic agents. These scaffolds are then further modified to create specific drug candidates.

The structural motif of this compound is relevant to the synthesis of novel psychoactive compounds. Its derivative, 4-bromo-2-chlorobenzonitrile (B136228), has been utilized as a key building block in the synthesis of a new class of antidepressants. Research has demonstrated the effectiveness of this intermediate in creating antidepressant candidates with potentially improved efficacy and reduced side effects, showcasing the value of the 4-bromo-2-chlorophenyl scaffold in neuropharmacology.

This compound is a precursor to intermediates used in the synthesis of potent androgen receptor (AR) antagonists, such as Darolutamide. google.com Darolutamide is a nonsteroidal AR antagonist used in the treatment of prostate cancer. google.com The synthesis of this complex molecule relies on the intermediate 4-bromo-2-chlorobenzonitrile. cphi-online.com This key intermediate is prepared from this compound through processes that convert the methyl group into a nitrile group. The dual halogen atoms on the benzonitrile (B105546) intermediate allow for regioselective reactivity, which is crucial for constructing the final complex structure of Darolutamide.

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylalkanoic acid. nih.gov While Flurbiprofen is cited as an application, common, well-documented synthesis routes for this API typically start from different precursors. The established synthesis pathways for Flurbiprofen, or 2-(2-fluoro-4-biphenylyl)propionic acid, often utilize 4-bromo-2-fluoroaniline (B1266173) as a key starting material, which is then converted into a biphenyl (B1667301) intermediate. google.comgoogle.com The structural similarity of this compound to these precursors highlights its potential as a building block for biphenyl-containing compounds, which are a common feature in many NSAIDs. researchgate.net

Role in the Synthesis of Therapeutically Relevant Scaffolds

Agrochemical and Crop Protection Agents

Beyond pharmaceuticals, this compound and its derivatives are integral to the agrochemical industry. guidechem.com These compounds serve as intermediates in the production of pesticides, herbicides, and fungicides designed to protect crops and boost agricultural output. snsinsider.com For instance, 4-bromo-2-chlorophenols, which can be synthesized from related precursors, are valuable intermediates for producing insecticidal and acaricidal active substances. google.com

Furthermore, the derivative 4-bromo-2-chlorobenzonitrile has been used to develop novel herbicides. Research has shown its efficacy in creating agents that are effective against resistant weed species while aiming to minimize environmental impact. This demonstrates the compound's role in addressing the evolving challenges of crop protection.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 89794-02-5 | C₇H₆BrCl |

| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | C₇H₃BrClN |

| 4-Bromo-2-fluoroaniline | 367-24-8 | C₆H₅BrFN |

| 4-bromo-2-nitrotoluene (B1266186) | 60956-26-5 | C₇H₆BrNO₂ |

| Darolutamide | 1297538-32-9 | C₂₁H₂₂F₂N₄O₂ |

| Flurbiprofen | 5104-49-4 | C₁₅H₁₃FO₂ |

Building Block for Herbicides and Insecticides

This compound is a key intermediate in the production of various agrochemicals, including herbicides and insecticides. smolecule.comnbinno.com Its structural features allow for its incorporation into more complex molecules with desired pesticidal activities. The presence of bromine and chlorine atoms on the toluene (B28343) ring provides reactive sites for further chemical modifications, enabling the synthesis of a diverse range of active ingredients. smolecule.com

For instance, this compound can be a precursor to 4-bromo-2-chlorobenzonitrile, a compound utilized in the manufacturing of pesticides and herbicides. smolecule.com The synthesis pathway often involves the bromination of 2-chlorotoluene (B165313) to yield this compound, which is then converted to the benzonitrile derivative through reactions like the Sandmeyer reaction. smolecule.com This benzonitrile can then be used to build more complex herbicidal or insecticidal molecules. nbinno.com

Development of Novel Agrochemical Entities

The development of new agrochemical entities often relies on the use of versatile building blocks like this compound. semanticscholar.org Researchers in the agrochemical industry utilize this compound as a starting material to create novel molecules with enhanced efficacy against resistant weeds and pests. The unique substitution pattern of this compound allows for the exploration of new chemical spaces in the quest for more effective and environmentally benign agrochemicals.

One area of development involves using this compound to synthesize compounds that can be further modified through cross-coupling reactions. These reactions, often catalyzed by transition metals, enable the introduction of various functional groups, leading to the creation of libraries of new compounds that can be screened for agrochemical activity.

Advanced Materials Science

Incorporation into Polymeric Systems for Enhanced Properties

The C-Br bond in derivatives of this compound can also serve as an initiation site for controlled radical polymerization, offering a method to synthesize polymers with well-defined architectures and functionalities.

Synthesis of Specialized Dyes and Pigments

This compound serves as a precursor in the synthesis of certain specialized dyes and pigments. nih.govtekhelet.com The chemical structure of this compound provides a foundation upon which more complex chromophoric systems can be built. The oxidation of the methyl group in this compound can lead to the formation of corresponding carboxylic acids or aldehydes, which are versatile intermediates in dye synthesis.

Historically and in modern synthetic efforts, derivatives of this compound have been considered in the synthesis of Tyrian purple (6,6'-dibromoindigo), a historically significant and valuable pigment. nih.govmdpi.com One synthetic approach involves the chlorination of 4-bromotoluene (B49008), which primarily yields this compound. semanticscholar.orgnih.govmdpi.com This intermediate can then be oxidized to form 4-bromo-2-chlorobenzoic acid. mdpi.comresearchgate.net Although this specific acid did not ultimately prove to be the most efficient route in some syntheses, its consideration highlights the role of this compound derivatives as potential building blocks for complex dyes like Tyrian purple. nih.govresearchgate.net The synthesis of Tyrian purple is a multi-step process, and various routes have been explored over the years, with some involving intermediates that can be derived from this compound. tekhelet.commdpi.com

Biological Interactions and Toxicological Mechanisms of 4 Bromo 2 Chlorotoluene and Its Metabolites

Cytochrome P450 Enzyme Interactions and Metabolism

The biotransformation of xenobiotics, including halogenated aromatic compounds like 4-bromo-2-chlorotoluene, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes play a critical role in both the detoxification and, in some cases, the metabolic activation of foreign compounds.

Research has identified this compound as a specific inhibitor of certain cytochrome P450 enzymes. smolecule.com Its inhibitory activity is particularly noted against CYP1A2 and CYP2C9. smolecule.com These enzymes are fundamental to the metabolism of a wide array of therapeutic drugs and endogenous substances. nih.govnih.gov

The inhibition of CYP1A2 is significant as this enzyme is responsible for the metabolism of numerous clinically important drugs and the activation of procarcinogens. nih.gov Similarly, CYP2C9 is the primary enzyme for the clearance of many commonly prescribed drugs, including those with a narrow therapeutic index like warfarin (B611796) and phenytoin. nih.gov The inhibition of these enzymes by this compound suggests a potential for drug-drug interactions, which could alter the pharmacokinetics and pharmacodynamics of co-administered substances. smolecule.com

| Enzyme | Inhibition Effect Documented |

|---|---|

| CYP1A2 | Yes smolecule.com |

| CYP2C9 | Yes smolecule.com |

| CYP2C19 | No |

| CYP3A4 | No |

| CYP2D6 | No |

The interaction of this compound with CYP1A2 and CYP2C9 has direct implications for drug metabolism. smolecule.com By inhibiting these key enzymes, the compound can slow the metabolic clearance of other drugs that are substrates for CYP1A2 or CYP2C9. This can lead to elevated plasma concentrations of the affected drugs, potentially increasing the risk of toxicity or adverse effects. Halogenated aromatic compounds are generally recognized as inducers of xenobiotic metabolism, highlighting the complex interactions these substances can have with biological systems. epa.gov The biotransformation of xenobiotics occurs in two main phases. Phase I reactions, such as those catalyzed by CYPs, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion. nih.gov

Metabolic Pathways of Related Halogenated Aromatic Compounds

The metabolism of this compound itself is not extensively documented in publicly available literature. However, the metabolic fate of structurally similar halogenated aromatic compounds, such as the pesticide profenofos (B124560), provides significant insight into the likely biotransformation pathways.

A primary metabolite of the organophosphate pesticide profenofos [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is 4-bromo-2-chlorophenol (B165030) (BCP). nih.gov This metabolic conversion is considered a detoxification pathway, as BCP is a biologically inactive metabolite. nih.govsigmaaldrich.com The formation of BCP from profenofos is catalyzed by several cytochrome P450 enzymes, with CYP2C19, CYP2B6, and CYP3A4 being the most active. nih.gov Given the structural similarity, it is plausible that this compound could undergo hydroxylation to form a corresponding phenolic metabolite.

Kinetic studies of profenofos metabolism to BCP by human recombinant CYPs have shown that CYP2C19 and CYP2B6 are the most efficient enzymes in this detoxification process. nih.gov

| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| CYP2C19 | 0.52 | 25.1 | 48.8 |

| CYP2B6 | 1.02 | 47.9 | 46.9 |

| CYP3A4 | 18.9 | 19.2 | 1.02 |

Data adapted from Abass et al. (2009). nih.gov

The metabolism of halogenated aromatic compounds typically involves several key reaction types:

Debromination/Dehalogenation : The cleavage of carbon-halogen bonds is a critical step in the breakdown of these compounds. nih.gov Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a common pathway observed in the anaerobic metabolism of chlorinated benzenes and toluenes. nih.govnih.gov The rate of dehalogenation is inversely related to the carbon-halogen bond strength, which follows the order C-F > C-Cl > C-Br > C-I. wikipedia.org This suggests that debromination would occur more readily than dechlorination for a compound like this compound. wikipedia.org

Hydroxylation : This Phase I reaction, often catalyzed by P450 monooxygenases, introduces a hydroxyl group onto the aromatic ring to form phenols or on a side chain. nih.govgoogle.com For halogenated toluenes, P450 enzymes can catalyze hydroxylation at the benzylic position of the methyl group to form benzyl (B1604629) alcohol derivatives. acs.orgcore.ac.uk

Dealkylation : The removal of alkyl groups is another potential metabolic pathway for related compounds, such as novel halogenated flame retardants. oaepublish.com

Phase II Conjugation : Following Phase I reactions that introduce functional groups like hydroxyls, the metabolites undergo Phase II conjugation. uomus.edu.iq These reactions attach polar endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to the metabolite. nih.govreactome.orgnumberanalytics.com This process, catalyzed by transferase enzymes, significantly increases the water solubility of the compound, thereby facilitating its excretion from the body and generally leading to detoxification. uomus.edu.iqnumberanalytics.com

Toxicological Pathways of Metabolites in Biological Systems

While metabolism often leads to detoxification, it can also result in the formation of reactive or more toxic metabolites, a process known as bioactivation. For halogenated aromatic compounds, certain metabolic pathways can produce harmful intermediates. nih.gov For instance, the meta-cleavage of halocatechols, which can be formed after hydroxylation, is known to yield toxic acyl-halide metabolites. nih.gov

However, in the context of profenofos, the primary metabolite, 4-bromo-2-chlorophenol, is considered biologically inactive and its formation is a detoxification step. nih.govsigmaaldrich.com The toxicological profile of other potential metabolites of this compound is not well-defined. Studies on related compounds, such as novel flame retardants, suggest that while metabolism may reduce acute toxicity, the resulting metabolites could still pose risks for chronic effects, including endocrine disruption. oaepublish.com Therefore, a complete understanding of the toxicological implications requires characterization of all major metabolites and their specific biological activities.

Compound Index

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-chlorophenol (BCP) |

| Profenofos |

| Warfarin |

| Phenytoin |

| Glucuronic acid |

| Glutathione |

Formation of N-Hydroxy Derivatives in Aromatic Amine Metabolism

A critical metabolic activation pathway for aromatic amines, which can be formed from precursor compounds like this compound, is N-hydroxylation. This process is generally considered a pivotal step in the initiation of their carcinogenic effects. While direct studies on the complete metabolic pathway of this compound to an aromatic amine and its subsequent N-hydroxylation are not extensively documented, the metabolism of structurally similar halogenated toluidines provides a strong basis for understanding these potential mechanisms.

The metabolic conversion of this compound can plausibly lead to the formation of a corresponding aromatic amine, such as 4-bromo-2-chloroaniline (B1269894) or a related isomer. This transformation can occur through various biochemical reactions, including an initial nitration of the aromatic ring followed by reduction. Once formed, these aromatic amines are substrates for cytochrome P450 (CYP) enzymes, which catalyze the N-hydroxylation reaction. This reaction introduces a hydroxyl group to the nitrogen atom of the amine, forming an N-hydroxy derivative.

These N-hydroxy metabolites are often more potent carcinogens than the parent amines. They can undergo further activation, for instance, through esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive electrophilic nitrenium ions. These ions can then form covalent adducts with cellular nucleophiles, most notably DNA, leading to mutations and the initiation of cancer. The carcinogenicity of other aromatic amines, such as o-toluidine, has been linked to this mechanism of metabolic activation and DNA adduct formation.

The table below summarizes the genotoxicity data for halogenated toluidines, which are structurally related to the potential aromatic amine metabolites of this compound. These data highlight the mutagenic potential of such compounds following metabolic activation.

| Compound | Test System | Metabolic Activation | Result |

| 4-chloro-o-toluidine | S. typhimurium TA100 | Rat or mouse S9 | Mutagenic ca.gov |

| 2-chloro-p-toluidine | S. typhimurium TA100 | Rat or mouse S9 | Mutagenic ca.gov |

| 4-chloro-o-toluidine | S. typhimurium TA1535 | Not specified | Mutagenic ca.gov |

| 4-chloro-o-toluidine | S. typhimurium TA98 | Not specified | Mutagenic ca.gov |

This table is generated based on findings for structurally similar compounds and is intended to be illustrative of the potential genotoxicity of aromatic amine metabolites of this compound.

Potential for Biomarker Development in Exposure Assessment

The detection of specific metabolites in biological fluids is a cornerstone of exposure assessment. For this compound, the identification of unique metabolites can serve as biomarkers to quantify exposure and assess potential health risks.

One of the identified metabolites of a compound structurally related to this compound is 4-bromo-2-chlorophenol (BCP). This metabolite is formed from the pesticide profenofos and its detection in urine has been established as a biomarker of exposure. Given that this compound shares the same substituted phenolic structure, it is plausible that BCP could also be a metabolite of this compound, although this has not been definitively established.

More specific to the toxicological concerns related to aromatic amine metabolites, the detection of these amines or their N-hydroxy derivatives in urine could serve as a more direct biomarker of exposure to this compound and its associated carcinogenic risk. For instance, urinary levels of p-chloro-o-toluidine have been used to monitor occupational exposure to the insecticide chlordimeform, for which it is a major metabolite. nih.gov

The development of biomarkers for this compound exposure would likely focus on identifying and quantifying its unique metabolites, including the potential aromatic amine derivatives and their subsequent metabolic products. The presence of these compounds in urine would indicate recent exposure. Furthermore, the analysis of DNA adducts formed by the reactive N-hydroxy metabolites in exfoliated bladder cells or other tissues could serve as a biomarker of effect, providing a more direct measure of carcinogenic risk.

The table below outlines potential biomarkers for exposure to this compound, based on the metabolism of structurally related compounds.

| Potential Biomarker | Biological Matrix | Significance |

| 4-bromo-2-chloroaniline (or isomer) | Urine | Indicates recent exposure to the parent compound and formation of the aromatic amine metabolite. |

| N-hydroxy-4-bromo-2-chloroaniline | Urine | Indicates metabolic activation to a potentially carcinogenic intermediate. |

| DNA adducts of 4-bromo-2-chloroaniline | Exfoliated urothelial cells | Biomarker of biologically effective dose and potential cancer risk. |

This table presents potential biomarkers for this compound based on established biomarkers for structurally analogous compounds.

Advanced Analytical Methodologies for 4 Bromo 2 Chlorotoluene and Its Derivatives

Spectroscopic Characterization Techniques in Mechanistic Research

Spectroscopic methods are indispensable for elucidating the structure and understanding the mechanistic pathways involving 4-bromo-2-chlorotoluene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed molecular-level information. nih.govresearchgate.net

In ¹H NMR spectroscopy , the methyl group protons of this compound typically appear as a distinct singlet around δ 2.3 ppm. The aromatic protons exhibit complex splitting patterns due to the influence of the bromine and chlorine substituents. For instance, in related bromochlorotoluene isomers, aromatic protons resonate as doublets in the range of δ 7.2–7.5 ppm. ¹³C NMR spectroscopy is used to confirm the positions of the halogen substituents, with aromatic carbon signals appearing between δ 120–140 ppm and the methyl carbon signal at approximately δ 20–22 ppm.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The characteristic C-Br stretching vibration for bromo-aromatic compounds is typically observed in the fingerprint region of the spectrum, around 560 cm⁻¹.

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and investigating fragmentation patterns. The molecular ion (M⁺) peak for this compound is expected at an m/z of approximately 205.48, with a characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition, further confirming the molecular formula C₇H₆BrCl. Common fragmentation pathways involve the loss of the halogen atoms or the methyl group. libretexts.org

These spectroscopic techniques are often used in combination to provide a comprehensive characterization of this compound and its derivatives, which is essential for mechanistic studies in organic synthesis and metabolism. scholaris.camdpi.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are central to the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods. shimadzu.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. For the analysis of this compound and its derivatives, reversed-phase HPLC with a suitable stationary phase, such as C18, is often employed. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. UV detection is commonly used, with the wavelength set to maximize the absorbance of the aromatic ring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds like this compound. researchgate.net The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. researchgate.net The retention time provides identification, while the mass spectrum confirms the identity and allows for quantification. researchgate.net The use of specific capillary columns, such as those with a DB-624 or equivalent stationary phase, can achieve good separation of various volatile organic compounds, including halogenated toluenes. epa.gov Purity validation of this compound often requires GC to confirm purities greater than 98.0%.

The table below summarizes the key aspects of HPLC and GC-MS for the analysis of this compound.

| Analytical Technique | Principle | Typical Stationary Phase | Detection Method | Applicability for this compound |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reversed-Phase) | UV-Vis, Diode Array Detector (DAD) | Suitable for derivatives and less volatile analogues. |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | DB-624, VOCOL | Mass Spectrometry (MS) | Ideal for direct analysis due to its volatility and thermal stability. |

Method Development and Validation for Trace Analysis

The detection and quantification of this compound at trace levels, especially in environmental samples, necessitate the development and validation of robust analytical methods. researchgate.net Method validation ensures that the analytical procedure is reliable, accurate, and precise for its intended purpose. Key validation parameters include linearity, specificity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

For trace analysis using GC-MS, techniques like purge and trap can be employed to pre-concentrate the analyte from a water matrix, thereby lowering the detection limits. epa.govepa.gov Method detection limits for similar volatile organic compounds using such techniques can range from approximately 0.02 to 1.6 µg/L. epa.gov The development of such methods involves optimizing parameters like purge gas flow rate, purge time, and desorption conditions to achieve maximum sensitivity. epa.gov

Environmental Matrix Analysis Considerations (e.g., Sediments, Suspended Particulate Matter)

Analyzing this compound in complex environmental matrices like sediments and suspended particulate matter presents unique challenges due to the presence of interfering substances. nih.govresearchgate.net Sample preparation is a critical step to isolate the target analyte and remove matrix components that could interfere with the analysis.

A typical analytical procedure for sediments and suspended particulate matter involves several steps:

Extraction: Pressurized liquid extraction (PLE) or Soxhlet extraction can be used to extract the analytes from the solid matrix. nih.govresearchgate.netresearchgate.net

Cleanup: The extract is then subjected to one or more cleanup steps to remove co-extracted interfering compounds. This may include gel permeation chromatography (GPC) and solid-phase extraction (SPE) using cartridges like Oasis™ HLB and silica. nih.govresearchgate.net

Analysis: The final analysis is typically performed by GC-MS, often using electron capture negative ionization (ECNI) for enhanced sensitivity towards halogenated compounds. nih.govresearchgate.net

Studies have reported the successful application of such methods for the determination of brominated flame retardants, including compounds structurally related to this compound, in sediment and suspended particulate matter samples, with recoveries greater than 85% and concentrations detected in the range of 0.05 to 0.30 µg/kg dry weight. nih.govresearchgate.net

Innovative Derivatization Techniques for Enhanced Analytical Performance

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. spectroscopyonline.comlibretexts.orgjfda-online.com For compounds like this compound, which are already amenable to GC-MS analysis, derivatization is more relevant for its derivatives that may possess functional groups requiring modification or for enhancing sensitivity in liquid chromatography-mass spectrometry (LC-MS). libretexts.org

Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like alcohols, phenols, amines, and carboxylic acids. libretexts.orgsigmaaldrich.com For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and thermal stability of analytes. sigmaaldrich.com Alkylation, such as esterification of carboxylic acids, can make them more volatile and improve their chromatographic behavior. libretexts.org

In Situ Derivatization Approaches

In the analytical workflow for this compound, direct derivatization is uncommon due to its chemical structure, which lacks highly reactive functional groups. However, its derivatives, particularly those containing hydroxyl or amine functionalities, are excellent candidates for in situ derivatization techniques. This approach involves the chemical modification of the target analyte within the sample matrix just before or during extraction and analysis. The primary goals are to enhance analyte volatility, improve chromatographic peak shape, and increase detection sensitivity, especially for gas chromatography-mass spectrometry (GC-MS).

The most relevant in situ derivatization strategies for the derivatives of this compound, such as its hydroxylated metabolite 4-bromo-2-chlorophenol (B165030), are acetylation and silylation.

In Situ Acetylation

In situ acetylation is a robust and widely used technique for the analysis of phenolic compounds. osti.gov The process typically involves the use of acetic anhydride (B1165640) as the derivatizing agent in an alkaline aqueous medium. azurewebsites.netmdpi.comup.ac.za The hydroxyl group of a phenolic derivative of this compound reacts with acetic anhydride to form a more volatile and less polar acetate (B1210297) ester. This reaction is often coupled with extraction techniques like headspace solid-phase microextraction (HS-SPME) or purge-and-trap, which facilitates the transfer of the derivatized analyte to the GC-MS system. rsc.orgresearchgate.net

Research on compounds structurally similar to this compound derivatives, such as other halogenated phenols, has established optimized conditions for this method. For instance, the analysis of various chlorophenols and bromophenols has been successfully achieved using automated HS-SPME with on-fiber derivatization. rsc.org The reaction is typically facilitated by adjusting the sample to an alkaline pH, which deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, accelerating the reaction with acetic anhydride.

Research Findings:

Studies on various phenolic compounds have demonstrated the effectiveness of in situ acetylation. Key findings from research on related halogenated phenols include:

Optimized Conditions: The derivatization is often optimized for parameters such as pH, reaction temperature, reaction time, and the concentration of acetic anhydride. mdpi.comrsc.org For example, a study on chlorophenols in water used a purge-and-trap method where the sample was heated to 55 °C for 20 minutes after the addition of acetic anhydride and a phosphate (B84403) buffer.

Enhanced Sensitivity: The derivatization significantly lowers the limits of detection (LOD). For a range of chloro- and bromophenolic compounds, LODs in the low ng/L range (8.8–42.9 ng L−1) have been reported. rsc.org

Improved Chromatography: The resulting acetate derivatives are more volatile and exhibit better peak shapes in GC analysis compared to their underivatized, polar precursors. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatizing Agent | Acetic Anhydride | mdpi.comrsc.org |

| pH Adjuster/Buffer | Potassium Carbonate or Sodium Phosphate | ncasi.org |

| Reaction Temperature | 55 - 60 °C | mdpi.com |

| Reaction Time | 20 - 30 minutes | mdpi.com |

| Extraction Technique | Headspace SPME or Purge-and-Trap | rsc.org |

| Typical LODs | ~0.06 - 42.9 ng/L | rsc.org |

In Situ Silylation

Silylation is another powerful derivatization technique, particularly for compounds with active hydrogen atoms, such as those found in hydroxyl groups. mdpi.comnih.gov This method involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte. mdpi.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govcopernicus.orgd-nb.info

For derivatives of this compound, such as 4-bromo-2-chlorophenol, in situ silylation can be integrated with thermal desorption analysis. In this approach, the sample, collected on a substrate like a quartz fiber filter, is treated with the silylating reagent. The derivatization reaction occurs at a high temperature within the thermal desorption unit of the GC inlet. copernicus.orgd-nb.info This method is rapid as derivatization and desorption occur in a single automated step. copernicus.org

Research Findings:

The application of in situ silylation has been documented for a wide range of polar organic compounds, providing a template for its use with derivatives of this compound.

Reagent and Conditions: MSTFA is a highly effective reagent for the silylation of hydroxyl groups during thermal desorption at temperatures up to 300 °C. copernicus.orgd-nb.info The reaction is nearly instantaneous at such high temperatures.

Metabolite Analysis: In a study on the pesticide profenofos (B124560), its specific metabolite, 4-bromo-2-chlorophenol, was analyzed in urine samples by GC after derivatization with BSTFA. nih.gov The samples were hydrolyzed, extracted, and then heated with the reagent at 70 °C for one hour to form the stable TMS derivative. nih.gov

Broad Applicability: The technique has been shown to be effective for various classes of compounds, including phenols, fatty acids, and resin acids, often in a single analytical run. copernicus.orgd-nb.info

| Analyte/Matrix | Derivatizing Agent | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| 4-Bromo-2-chlorophenol in Urine | BSTFA | Solvent extraction followed by heating at 70°C for 1 hr | Demonstrates a specific and sensitive biomarker analysis. | nih.gov |

| Polar Organics (including phenols) on Filters | MSTFA | In-situ derivatization during thermal desorption at 300°C | Enables simultaneous analysis of polar and non-polar compounds. | copernicus.orgd-nb.info |

| Phenolic Compounds in Plant Extracts | BSTFA + TMCS | Heating at 80°C for 45 min post-extraction | TMS derivatives are more volatile, less polar, and more thermotolerant. | mdpi.com |

Computational and Theoretical Investigations of 4 Bromo 2 Chlorotoluene

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and intrinsic reactivity of halogenated toluenes.

A detailed theoretical study on 2-bromo-4-chlorotoluene, an isomer of the title compound, using DFT methods like B3LYP with 6-31+G(d,p) and 6-311++G(d,p) basis sets, provides a strong comparative framework for understanding 4-bromo-2-chlorotoluene. nih.gov These studies yield an optimized molecular geometry—the most stable three-dimensional arrangement of the atoms—by finding the minimum energy conformation. The calculations account for the influence of the bromine, chlorine, and methyl substituents on the geometry of the benzene (B151609) ring. nih.gov